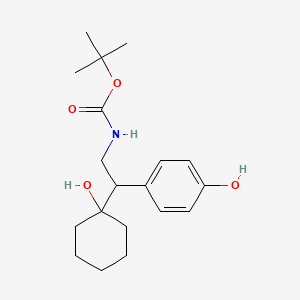

N-Boc N,O-Didesmethylvenlafaxine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc N,O-Didesmethylvenlafaxine (NBDV) is a compound derived from venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant drug. NBDV is an important research tool in the study of SNRI-based drugs and has been used in a variety of scientific studies to investigate the mechanisms of action of SNRIs.

Aplicaciones Científicas De Investigación

N-Boc Deprotection

The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Green Chemistry

The method for N-Boc deprotection aligns with the principles of Green Chemistry, which aims to eliminate or decrease the use of potentially dangerous substances . The adopted conditions for the deprotection process are environmentally sustainable, making Boc removal practical, clean, and minimizing any potential impact .

Chemoselective N-Boc Protection

N-Boc N,O-Didesmethylvenlafaxine can be used in the chemoselective N-Boc protection of various structurally diverse amines, amino acids, and peptides . This process is efficient and highly chemoselective, with no competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives .

Catalyst Recovery

The catalyst used in the N-Boc protection process can be readily separated from the reaction products with simple filtration and recovered for direct reuse . This makes the process more efficient and sustainable.

Peptide Synthesis

N-Boc N,O-Didesmethylvenlafaxine is useful in peptide synthesis, as N-Boc derivatives can be easily converted into free amines . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Ultrasound Irradiation

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described . This method achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Mecanismo De Acción

Target of Action

N-Boc N,O-Didesmethylvenlafaxine is a biochemical compound used for proteomics research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s worth noting that its parent compound, desvenlafaxine, is a serotonin-norepinephrine reuptake inhibitor (snri) used for the treatment of major depressive disorders

Biochemical Pathways

As a derivative of desvenlafaxine, it may potentially influence the serotonin and norepinephrine reuptake pathways

Pharmacokinetics

It’s known that desvenlafaxine, its parent compound, is mainly metabolized by conjugation via ugt and approximately 19% of the administered dose is excreted as the glucuronide metabolite . The mean terminal half-life of Desvenlafaxine is 11.1 hours

Propiedades

IUPAC Name |

tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-13-16(14-7-9-15(21)10-8-14)19(23)11-5-4-6-12-19/h7-10,16,21,23H,4-6,11-13H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTIUSJAKDOMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135595 |

Source

|

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc N,O-Didesmethylvenlafaxine | |

CAS RN |

1076199-24-0 |

Source

|

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

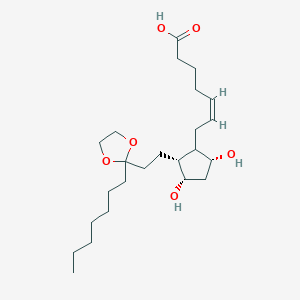

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

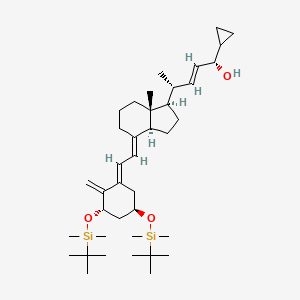

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)